7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-5-1-2-8-6-4(7(12)13)3-9-10(5)6/h1-3,9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUSYCUHRCOUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNN2C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378951-96-2 | |
| Record name | 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Compounds
This method is the most prevalent, leveraging the reactivity of 1,3-dicarbonyl compounds such as malonic acid derivatives. The typical process involves:
- Reactants: 5-Amino-3-hetarylpyrazoles and malonic acid or its derivatives.
- Catalysts: Phosphorus oxychloride (POCl₃), sodium ethoxide, or amine-based bases.
- Solvents: Ethanol, acetic acid, or other polar solvents.
- Conditions: Reflux or microwave irradiation to accelerate the reaction.
Example:
Yamagami et al. developed a synthesis of 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid by reacting 5-amino-3-hetarylpyrazoles with malonic acid in the presence of POCl₃ and pyridine, which activates malonic acid to facilitate cyclization and chloride substitution, yielding the target acid efficiently.
Use of β-Dicarbonyl and β-Ketoester Precursors
- Reagents: β-Diketones or arylketoesters.
- Method: These precursors undergo cyclocondensation with aminopyrazoles under reflux conditions, often with acid catalysis.
- Outcome: Incorporation of fluorinated or aryl substituents at specific positions, enabling structural diversity.
Research Findings:
Petricci et al. synthesized fluorinated derivatives by reacting β-diketones with aminopyrazoles, controlling regioselectivity through carbonyl substituents. Similarly, Hylsová et al. employed arylketoesters to obtain aryl-substituted pyrazolopyrimidines.
Multicomponent and Domino Reactions
Recent advances include multicomponent reactions that combine multiple steps into a single process, reducing reaction time and improving yields:
- Approach: Simultaneous formation of the heterocyclic core and functional groups.
- Advantages: Increased efficiency, fewer purification steps, and potential for high-throughput synthesis.
Functionalization and Post-Synthesis Modifications
Once the core heterocycle is formed, functionalization strategies such as oxidation, substitution, or esterification are employed to introduce the hydroxyl and carboxylic acid groups:
- Oxidation: Using oxidizing agents like hydrogen peroxide to convert methyl or amino groups to hydroxyl groups.
- Hydrolysis: To convert ester intermediates into carboxylic acids.
- Substitution reactions: To modify the heterocyclic ring or append functional groups enhancing biological activity.
Data Summary: Preparation Methods Table
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer properties. For instance, compounds like 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been identified as selective inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a target for treating inflammatory diseases and certain cancers. These inhibitors demonstrate excellent potency and selectivity, making them suitable candidates for further development in cancer therapy .
Enzymatic Inhibition
The compound has shown potential as an enzymatic inhibitor. Inhibitors targeting IRAK4 are being explored for their role in managing inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus. The design of these inhibitors often involves modifications at the 5-position of the pyrazolo[1,5-a]pyrimidine ring to enhance permeability and bioavailability .
Psychopharmacological Effects
Certain derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their psychopharmacological effects. Compounds like Zaleplon and Lorediplon are known to act as sedatives or hypnotics, influencing sleep patterns without significant side effects compared to traditional benzodiazepines .
Photophysical Properties
The unique structural characteristics of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives have led to their exploration in material sciences, particularly as emergent fluorophores. Their ability to form crystals with notable conformational properties enhances their potential use in optoelectronic devices .
Solid-State Applications
The tendency of pyrazolo[1,5-a]pyrimidine derivatives to exhibit interesting supramolecular phenomena makes them suitable for applications in solid-state materials. Their crystalline forms can be utilized in sensors or as components in organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism by which 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in antitumor activity, the compound may interact with specific molecular targets in cancer cells, disrupting their growth and proliferation pathways. The exact molecular targets and pathways involved would require further research and experimentation.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility: Hydrophobic groups (e.g., methyl, trifluoromethyl) reduce aqueous solubility, whereas polar groups (e.g., -NH₂, -OH) improve it. For instance, 7-aminopyrazolo derivatives exhibit better solubility in polar solvents like DMSO . Bulky aryl groups (e.g., pyridinyl) introduce steric hindrance but enhance binding affinity in enzyme inhibition assays .
Biological Activity: Antimicrobial Potential: 5-Ethyl-7-(trifluoromethyl) analogs show promise in targeting bacterial enzymes like D-Ala:D-Ala ligase, a critical component in peptidoglycan synthesis . Cytotoxicity: Derivatives such as 7-(2-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (from ) demonstrate significant cytotoxicity in cancer cell lines, with IC₅₀ values in the micromolar range .
Synthetic Routes: Cyclocondensation: Many analogs are synthesized via cyclocondensation of 5-aminopyrazole with β-diketones or enaminonitriles in acetic acid or DMF . Post-Functionalization: Late-stage modifications (e.g., introducing -CF₃ or pyridinyl groups) are achieved through Suzuki coupling or nucleophilic substitution .
Biological Activity
7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid (7-OH-PPCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 7-OH-PPCA is C₉H₉N₃O₃, characterized by a hydroxyl group at the 7-position and a carboxylic acid at the 3-position of the pyrimidine ring. This unique structure contributes to its interaction with various biological targets.
Research indicates that 7-OH-PPCA exhibits a range of biological activities, primarily through its role as an inhibitor of specific enzymes and receptors. Notably, it has been identified as:
- Antagonist of Serotonin Receptors : It has shown potential in acting as an antagonist for serotonin 5-HT6 receptors, which are implicated in neurological disorders.
- Kinase Inhibitor : The compound may inhibit kinases involved in cancer pathways, suggesting its relevance in cancer treatment .
- Antiviral Agent : Preliminary studies indicate activity against the hepatitis C virus, highlighting its potential as an antiviral therapeutic.
Biological Activity Overview
The following table summarizes various biological activities associated with 7-OH-PPCA and its derivatives:
Anticancer Activity
In a study evaluating the anticancer potential of various pyrazolo[1,5-a]pyrimidine derivatives, compounds derived from 7-OH-PPCA demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values indicating potent activity. Specifically, one derivative showed an IC50 value of 55.97 µg/mL against MCF-7 cells .
Antimicrobial Properties
Research has shown that derivatives of 7-OH-PPCA possess notable antimicrobial activity. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) against Gram-positive bacteria Bacillus subtilis at 312 µM, outperforming standard antibiotics like amphotericin B .
Enzyme Inhibition Studies
Studies have focused on the enzyme inhibition capabilities of 7-OH-PPCA. It binds to active sites of enzymes involved in inflammatory pathways, which may disrupt disease processes related to inflammation and cancer.
Q & A
Q. What are the common synthetic routes for 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and how do reaction conditions influence yield?
A four-step protocol is widely used, starting with commercially available precursors like 2-acetylpyridine. Key steps include cyclization using dimethylformamide dimethylacetal ([DMF-DMA]) to form the pyrazole ring, followed by oxidation and hydrolysis to introduce the carboxylic acid moiety. Yield optimization requires precise control of temperature (e.g., 80–100°C for cyclization) and stoichiometric ratios of reagents like hydrazine derivatives. Contamination by side products (e.g., cyanopyrazoles) can reduce yields if reaction times exceed 12 hours .
Q. What purification methods are effective for isolating this compound?
Recrystallization from polar aprotic solvents like DMF or ethanol/water mixtures (1:3 v/v) is preferred due to the compound’s low solubility in non-polar solvents. For chromatographic purification, reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) achieves >95% purity. Melting point (275–280°C) and NMR analysis are critical for confirming crystallinity and structural integrity .
Q. What safety precautions are necessary during handling?
The compound is classified as Acute Toxicity Category 4 (oral) and causes skin/eye irritation (Category 2). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. Storage at 2–8°C in airtight containers prevents decomposition. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 be achieved?
Electrophilic aromatic substitution (EAS) at position 7 is facilitated by electron-donating groups on the pyrimidine ring. For example, nitration using HNO₃/H₂SO₄ at 0°C yields 7-nitro derivatives, while palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups. Steric hindrance from the carboxylic acid at position 3 directs reactivity to position 6. Confirmation via ¹H NMR (downfield shifts at δ 8.5–9.0 ppm for substituted protons) .
Q. How do structural modifications impact biological activity (e.g., enzyme inhibition)?
Replacing the hydroxyl group at position 7 with trifluoromethyl or cyclopropyl enhances binding to proteases like cathepsin K. For example, 5-cyclopropyl-7-(trifluoromethyl) derivatives show IC₅₀ values of ~25 µM due to increased hydrophobic interactions with enzyme active sites. SAR studies require comparative assays (e.g., fluorescence-based enzymatic inhibition) and molecular docking to validate binding modes .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?
Discrepancies in ¹³C NMR signals (e.g., carbonyl carbons at δ 163–168 ppm) often arise from tautomerism in DMSO-d₆. Use variable-temperature NMR (25–110°C) to suppress tautomeric exchange. X-ray crystallography (monoclinic space group C2/c) provides definitive structural confirmation, with Cu(II) complexes showing coordination via carboxylate O and pyrimidine N atoms .
Q. What computational methods predict reactivity for novel derivatives?
Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets like GABAA receptors, using binding free energy (ΔG) as a selectivity metric .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
